![molecular formula C17H24N2O4S B2385550 N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351615-93-4](/img/structure/B2385550.png)
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a member of the tryptamine family of compounds, which are known to have psychoactive effects when ingested, but DMT itself is not typically used for recreational purposes. Instead, it is primarily used in laboratory settings to study its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antiviral Activity
One study utilized a microwave-assisted synthesis method to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, which demonstrated significant antiviral activity against influenza A and B viruses. These compounds were evaluated in MDCK cell cultures, showing a potent inhibitory effect and acting as influenza virus fusion inhibitors (Göktaş et al., 2012).
Synthesis of Azaspirodecane Derivatives
Another study described the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. The synthesis involved stereochemistry-preserving steps, leading to the formation of the azaspirocycle, highlighting the compound's potential as a versatile intermediate in chemical syntheses (Mai et al., 2010).
Antiviral Evaluation of Spirothiazolidinone Derivatives
Research into spirothiazolidinone derivatives, structurally similar to the compound , showed promising antiviral properties. These derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E, with some compounds exhibiting strong antiviral activities (Apaydın et al., 2020).
Photo-mediated Spirocyclization
A study developed a metal- and oxidant-free route for the synthesis of azaspiro[4.5]deca-6,9-diene-3,8-dione through photo-mediated iodinated spirocyclization. This method signifies an eco-friendly approach to constructing iodinated spirocyclization products (Yang et al., 2022).
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-21-14-4-3-13(11-15(14)22-2)12-18-16(20)19-7-5-17(6-8-19)23-9-10-24-17/h3-4,11H,5-10,12H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQKAXOVNNOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC3(CC2)OCCS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


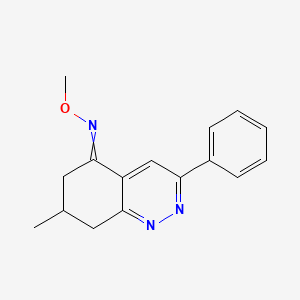
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
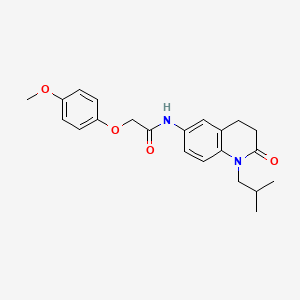
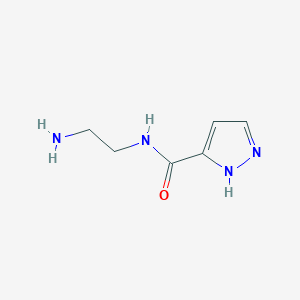
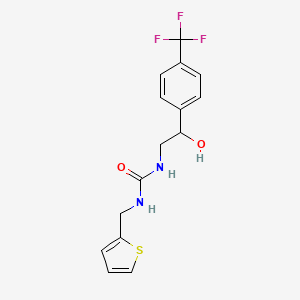
![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

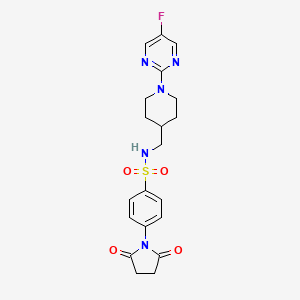
![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
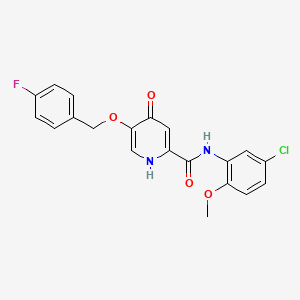
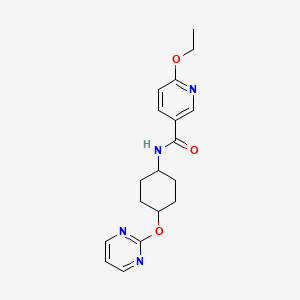
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)